2,6-Diaminonicotinic Acid in Patent-Linked Antifungal and Antimalarial Programs vs. 4,6-Diamino Regioisomer
2,6-Diaminonicotinic acid is explicitly cited as a building block in multiple patent families covering antimalarial agents and antifungal pyridine derivatives, whereas the 4,6-diamino regioisomer (CAS 75776-48-6) is primarily associated with anti-inflammatory, anticancer, and antibacterial applications . In antifungal patent literature, 2,6-diaminonicotinic acid is employed in the synthesis of quinoline and pyridine amide derivatives with documented antifungal evaluation . Additionally, patent WO/EP applications covering hetero-fused cyclic compounds list 2,6-diaminonicotinic acid as a starting material in the priority chain . No equivalent patent coverage linking the 4,6-diamino regioisomer to these specific antifungal or antimalarial programs was identified in the search corpus.
| Evidence Dimension | Number of distinct patent families citing compound as starting material or building block for antifungal/antimalarial applications |
|---|---|
| Target Compound Data | ≥3 patent families (antimalarial agents, antifungal pyridine derivatives, hetero-fused cyclic compounds) |
| Comparator Or Baseline | 4,6-Diaminonicotinic acid (CAS 75776-48-6): 0 identified patent families for antifungal/antimalarial applications; associated instead with anti-inflammatory/anticancer and antibacterial enzyme inhibition |
| Quantified Difference | At least 3 patent families for 2,6-isomer vs. 0 identified for 4,6-isomer in antifungal/antimalarial space |
| Conditions | Patent literature search across USPTO, EPO, and patent databases; 2,6-diaminonicotinic acid references identified via LookChem article index and BOC Sciences product catalog |
Why This Matters
For procurement supporting antifungal or antimalarial medicinal chemistry programs, the 2,6-diamino isomer is directly cited in relevant patent literature, providing a documented precedent that the 4,6-isomer lacks.
